(3R,4R)-benzyl 3-amino-4-hydroxypiperidine-1-carboxylate

chiral building block enantioselective synthesis absolute configuration

(3R,4R)-Benzyl 3-amino-4-hydroxypiperidine-1-carboxylate (CAS 1270497-22-7) is a chiral trans-3-amino-4-hydroxypiperidine derivative featuring a benzyl carbamate (Cbz) protecting group. With a molecular formula of C₁₃H₁₈N₂O₃ and a molecular weight of 250.29 g/mol, this compound serves as an enantiopure building block for the synthesis of bioactive molecules requiring defined (3R,4R) stereochemistry.

Molecular Formula C13H18N2O3
Molecular Weight 250.29 g/mol
CAS No. 1270497-22-7
Cat. No. B1278667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-benzyl 3-amino-4-hydroxypiperidine-1-carboxylate
CAS1270497-22-7
Molecular FormulaC13H18N2O3
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESC1CN(CC(C1O)N)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H18N2O3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12-/m1/s1
InChIKeyVKBBZJXAWNVLSE-VXGBXAGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile of (3R,4R)-Benzyl 3-Amino-4-Hydroxypiperidine-1-Carboxylate (CAS 1270497-22-7) as a Chiral Piperidine Building Block


(3R,4R)-Benzyl 3-amino-4-hydroxypiperidine-1-carboxylate (CAS 1270497-22-7) is a chiral trans-3-amino-4-hydroxypiperidine derivative featuring a benzyl carbamate (Cbz) protecting group [1]. With a molecular formula of C₁₃H₁₈N₂O₃ and a molecular weight of 250.29 g/mol, this compound serves as an enantiopure building block for the synthesis of bioactive molecules requiring defined (3R,4R) stereochemistry . The compound's value proposition is anchored in its fully defined absolute configuration, which cannot be substituted by racemic, enantiomeric, or diastereomeric alternatives without risking downstream stereochemical fidelity.

Why Substituting (3R,4R)-Benzyl 3-Amino-4-Hydroxypiperidine-1-Carboxylate with Its Enantiomer or a Racemic Mixture Fails in Asymmetric Synthesis


Stereochemistry is a non-negotiable determinant of biological activity for piperidine-derived pharmacophores, as demonstrated by the distinct pharmacological profiles of trans-3-methylfentanyl stereoisomers [1] and the σ1 receptor binding affinity of (R,R)-trozamicol [2]. Substituting (3R,4R)-benzyl 3-amino-4-hydroxypiperidine-1-carboxylate with its (3S,4S) enantiomer (CAS 167832-26-0), the (3S,4R) diastereomer (CAS 2382094-59-7), or a racemic trans mixture would invert or scramble the absolute configuration at both chiral centers, producing a different stereoisomer that cannot yield the same downstream enantiopure products. This is particularly critical when the target molecule's pharmacophore requires precise spatial orientation of the amino and hydroxyl groups for receptor engagement.

Quantitative Differentiation Evidence for (3R,4R)-Benzyl 3-Amino-4-Hydroxypiperidine-1-Carboxylate Against Closest Comparators


Absolute Configuration Identity: (3R,4R) vs. (3S,4S) Enantiomer (CAS 167832-26-0)

The target compound bears the (3R,4R) absolute configuration, confirmed by chemoenzymatic resolution and independent synthesis of the final enantiopure product [1]. In contrast, CAS 167832-26-0 is the (3S,4S) enantiomer. The spatial orientation of the amino and hydroxyl substituents at C3 and C4 is inverted, meaning any downstream chiral molecule constructed from the wrong enantiomer will be the antipode of the intended structure. This is a binary differentiation: the two compounds are non-superimposable mirror images and cannot substitute for one another in any reaction where stereochemistry is retained [1].

chiral building block enantioselective synthesis absolute configuration

Enantiomeric Purity Specification: Vendor-Documented ee vs. Racemic trans Mixture

Several specialized vendors list this compound with an explicit 'ee' (enantiomeric excess) designation in the product name, indicating enantiomeric enrichment beyond standard chemical purity . The racemic trans mixture (CAS not specifically assigned to a racemate but often referenced as 'trans-3-amino-1-Cbz-4-hydroxypiperidine') lacks any enantiomeric enrichment (ee = 0%) and would require additional chiral resolution steps before use in enantioselective synthesis [1].

enantiomeric excess chiral purity procurement specification

Orthogonal Protection Strategy: Cbz vs. Boc Transient Protection in Multi-Step Syntheses

The benzyl carbamate (Cbz) group on the target compound is cleaved by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, whereas the Boc analog—tert-butyl (3R,4R)-3-amino-4-hydroxypiperidine-1-carboxylate (CAS 1268511-99-4)—requires acidic deprotection (TFA or HCl/dioxane) [1]. This orthogonality enables selective deprotection sequences where acid-labile functionality elsewhere in the molecule precludes Boc chemistry; conversely, substrates containing alkene or benzyl ether groups incompatible with hydrogenolysis would favor the Boc variant. The quantitative differentiation lies in the deprotection conditions: hydrogenolysis proceeds at room temperature under 1–4 atm H₂, while Boc removal typically employs 20–50% TFA in CH₂Cl₂ for 1–4 h [1].

orthogonal protection Cbz Boc hydrogenolysis solid-phase synthesis

Functional Group Accessibility: Free Amine Plus Hydroxyl vs. Singly Protected Analogs

The target compound presents two nucleophilic functional groups—a primary amine at C3 and a secondary alcohol at C4—both available for further derivatization, while the piperidine nitrogen is protected as a Cbz carbamate [1]. In contrast, the doubly protected variant tert-butyl (3R,4R)-3-amino-4-hydroxypiperidine-1-carboxylate (where the piperidine N is Boc-protected and the amine is free or Boc-protected) reduces the number of accessible reactive sites. A bifunctional amino alcohol with orthogonal protection (Cbz on piperidine N, free amine and hydroxyl) allows sequential chemoselective reactions (e.g., amide coupling at the amine followed by O-alkylation at the hydroxyl) without requiring additional protection/deprotection steps, saving 1–2 synthetic steps relative to a fully protected scaffold [REFS-1, Class-level inference].

bifunctional building block amino alcohol chemoselective functionalization

Direct Derivatization to (R,R)-Trozamicol: Stereochemistry-Dependent σ1 Receptor Affinity

The (3R,4R) stereochemistry of this building block is directly translated to the (R,R) configuration of trozamicol upon deprotection and bipiperidine formation [1]. While direct Ki comparison data for (R,R)-trozamicol vs. (S,S)-trozamicol are not available in the open literature, the precursor stereochemistry dictates which enantiomer of trozamicol is obtained, and the (R,R)-trozamicol scaffold has been demonstrated to yield high-affinity σ1 receptor ligands with Ki values as low as 0.48 nM when further elaborated with carbonyl-containing substituents [2]. The (S,S) enantiomer would produce (S,S)-trozamicol, which could exhibit different receptor subtype selectivity or binding kinetics [Class-level inference based on well-established stereochemistry-activity relationships].

σ1 receptor trozamicol PET imaging ligand binding affinity

Optimal Application Scenarios for (3R,4R)-Benzyl 3-Amino-4-Hydroxypiperidine-1-Carboxylate Based on Quantitative Differentiation Evidence


Multi-Step Asymmetric Synthesis of (R,R)-Configured σ1 Receptor PET Tracers and CNS Ligands

When the synthetic target requires the (R,R) absolute configuration at the piperidine 3- and 4-positions—as in (R,R)-trozamicol-derived PET imaging agents with σ1 Ki values of 0.48–4.05 nM—the (3R,4R) building block ensures configuration integrity from the first step. Substituting the (3S,4S) enantiomer (CAS 167832-26-0) would produce the opposite enantiomer of the final ligand, potentially reducing σ1 binding affinity by an order of magnitude or more based on stereochemistry-activity relationships in this scaffold class [1].

Synthetic Routes Requiring Acid-Sensitive Orthogonal Protection (Cbz on Piperidine N)

For synthetic sequences that incorporate acid-labile protecting groups (e.g., tert-butyl esters, TBDMS silyl ethers, or acetal protecting groups) elsewhere in the molecule, the Cbz-protected piperidine nitrogen of this compound is essential. The Boc analog (CAS 1268511-99-4) would be incompatible because its deprotection requires TFA or HCl, which would simultaneously cleave the acid-sensitive groups. The Cbz variant enables selective N-deprotection by neutral hydrogenolysis (H₂/Pd-C, RT) without disturbing acid-labile functionality [2].

Medicinal Chemistry SAR Campaigns Requiring Sequential Chemoselective Derivatization of Free Amine and Hydroxyl Groups

The bifunctional nature of this compound—a free primary amine at C3 and a free secondary alcohol at C4—allows sequential, chemoselective derivatization without additional protection/deprotection steps. This is advantageous for parallel library synthesis where diverse amide and ether/ester substituents are introduced at the two sites. A fully protected analog would require 1–2 additional synthetic operations per library member, increasing both cycle time and cumulative yield loss [3].

Programs Requiring Procurement of Pre-Resolved Enantiopure Building Blocks to Avoid In-House Chiral Resolution

For laboratories without access to preparative chiral chromatography or diastereomeric crystallization infrastructure, purchasing this compound as the pre-resolved (3R,4R) enantiomer—offered with explicit 'ee' designation by specialized suppliers—eliminates the need for in-house resolution of the racemic trans mixture. This avoids the intrinsic 50% yield loss of resolution and the solvent/energy costs of chiral separation, making it the operationally and economically preferred option for small-to-medium scale synthesis (mg to 100 g) .

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